5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes an ethylamino group and a methyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 1-methyl-3-amino-5-chloromethylpyrazole with ethylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]amino]methylene]urea dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H16Cl2N4 |
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Molecular Weight |
227.13 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-1-methylpyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-9-5-6-4-7(8)10-11(6)2;;/h4,9H,3,5H2,1-2H3,(H2,8,10);2*1H |
InChI Key |
QSOMQROWNXMXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)N.Cl.Cl |
Origin of Product |
United States |
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